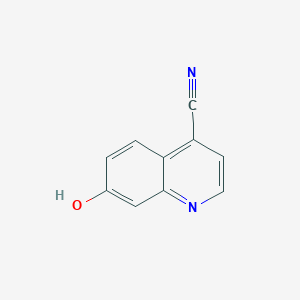

7-Hydroxyquinoline-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6N2O |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

7-hydroxyquinoline-4-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-6-7-3-4-12-10-5-8(13)1-2-9(7)10/h1-5,13H |

InChI Key |

XWRVDDHSXKTLIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1O)C#N |

Origin of Product |

United States |

Friedländer Type Disconnection:this is One of the Most Direct Routes to Quinolines. the Disconnection Breaks the N1 C2 and C4 C4a Bonds. This Approach Retro Synthetically Yields a 2 Aminobenzaldehyde or 2 Aminobenzoketone Derivative and a Compound Containing an Activated Methylene Group. for the Target Molecule, This Translates to Disconnecting Back to a 2 Amino 4 Hydroxyaryl Carbonyl Compound and a Two Carbon Nitrile Containing Fragment.

Key Intermediates: The primary precursors identified through this disconnection are 2-amino-4-hydroxybenzaldehyde (B13019145) and an active methylene (B1212753) nitrile such as malononitrile (B47326) or cyanoacetone . The reaction essentially involves a condensation followed by an intramolecular cyclization and dehydration.

Gould Jacob/combes Type Disconnection:this Strategy Involves Disconnecting the N1 C8a and C4 C4a Bonds of the Quinoline System. This Approach is Particularly Useful As It Starts from a Substituted Aniline and a Three Carbon Fragment, Often a β Ketoester or a Similar Derivative.

Target-Oriented Synthesis Approaches

Building upon the retrosynthetic blueprints, specific target-oriented syntheses can be devised. These can be categorized into multi-step protocols, which offer control through the isolation of intermediates, and one-pot strategies, which enhance efficiency by combining several steps.

Multi-step syntheses allow for a robust and controlled construction of complex molecules. A plausible route to this compound can be adapted from established syntheses of the closely related 7-hydroxyquinoline-4-carboxylic acid. google.com This type of synthesis involves building the quinoline core first and then modifying the functional groups.

A representative multi-step sequence could start from a readily available substituted isatin (B1672199) or aniline and proceed through several stages of functional group interconversion. For instance, a synthesis starting from 6-bromoisatin (B21408) could involve the following key transformations, as detailed for the corresponding carboxylic acid. google.com

Table 1: Illustrative Multi-step Synthesis Pathway

| Step | Transformation | Starting Material | Key Reagents | Product | Purpose |

| 1 | Pfitzinger Reaction | 6-Bromoisatin | Pyruvic acid, NaOH | 7-Bromoquinoline-2,4-dicarboxylic acid | Formation of the quinoline core. |

| 2 | Decarboxylation | 7-Bromoquinoline-2,4-dicarboxylic acid | Nitrobenzene (high temp.) | 7-Bromoquinoline-4-carboxylic acid | Selective removal of the C2-carboxyl group. |

| 3 | Esterification | 7-Bromoquinoline-4-carboxylic acid | Methanol, Thionyl chloride | Methyl 7-bromoquinoline-4-carboxylate | Protection of the carboxylic acid for subsequent reactions. |

| 4 | Buchwald-Hartwig Amination | Methyl 7-bromoquinoline-4-carboxylate | NH₂Boc, Pd catalyst | Methyl 7-((tert-butyloxycarbonyl)amino)quinoline-4-carboxylate | Introduction of a protected nitrogen atom at C7. |

| 5 | Deprotection | Methyl 7-((tert-butyloxycarbonyl)amino)quinoline-4-carboxylate | HCl, Methanol | Methyl 7-aminoquinoline-4-carboxylate | Removal of the Boc protecting group. |

| 6 | Diazotization/Hydrolysis | Methyl 7-aminoquinoline-4-carboxylate | NaNO₂, H₂SO₄, H₂O | Methyl 7-hydroxyquinoline-4-carboxylate | Conversion of the amino group to a hydroxyl group. |

| 7 | Amide Formation | Methyl 7-hydroxyquinoline-4-carboxylate | Ammonia | 7-Hydroxyquinoline-4-carboxamide | Conversion of the ester to a primary amide. |

| 8 | Dehydration (Nitrile Formation) | 7-Hydroxyquinoline-4-carboxamide | P₂O₅ or SOCl₂ | This compound | Final conversion of the amide to the target nitrile. |

This methodical approach, while lengthy, provides clear checkpoints and allows for the purification of intermediates, often leading to high-purity final products.

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. These methods often rely on multi-component reactions (MCRs) where several starting materials are combined to form a complex product in a single operation. tandfonline.com The Friedländer synthesis is particularly amenable to a one-pot format. nih.gov

A general strategy for synthesizing quinoline carbonitriles involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. nih.govresearchgate.net This can be achieved through a three-component reaction.

Table 2: Plausible One-Pot Friedländer-type Synthesis

| Component A | Component B | Component C | Catalyst/Conditions | Resulting Core Structure |

| 3-Aminophenol | Formaldehyde equivalent (e.g., Glycerol) | Malononitrile | Acid catalyst (e.g., H₂SO₄), Oxidant | 7-Hydroxyquinoline (B1418103) with nitrile at C2 or C4 (depending on cyclization) |

| 2-Amino-4-hydroxybenzaldehyde (B13019145) | Malononitrile | N/A | Base (e.g., Piperidine) or Lewis Acid | 7-Hydroxyquinoline-3,4-dicarbonitrile or related products |

| o-Nitroarylcarbaldehyde | Cyanoacetone | N/A | 1. Fe/HCl (reduction) 2. Base (condensation) | Substituted Quinoline-4-carbonitrile. nih.govrsc.org |

These one-pot methods offer a rapid entry into the quinoline carbonitrile framework, although controlling regioselectivity can sometimes be challenging depending on the substrates used.

Precursor and Starting Material Considerations for Quinoline Carbonitriles

The selection of appropriate starting materials is dictated by the chosen synthetic strategy (e.g., Friedländer vs. Gould-Jacob) and the desired substitution pattern. The precursors for this compound can be broadly classified into two categories: the aniline-derived component and the carbonyl/three-carbon component.

Table 3: Key Precursors for Synthesis

| Precursor Class | Example Compound | Intended Role/Reaction |

| Aniline Derivatives | 3-Aminophenol | Forms the benzene (B151609) ring and nitrogen atom in Gould-Jacob or Skraup-type syntheses. chemicalbook.com |

| 3-N-Tosylaminophenol | A protected version of 3-aminophenol, used to prevent side reactions of the hydroxyl group. researchgate.net | |

| 2-Amino-4-hydroxybenzaldehyde | Key precursor for the Friedländer synthesis, providing the N, C4a, C5, C6, C7, and C8 atoms. | |

| 4,7-Dichloroquinoline | A pre-formed quinoline core that can be functionalized via nucleophilic substitution and other reactions. mdpi.com | |

| Carbon Source Fragments | Malononitrile | Provides C3 and the C4-nitrile group in a reaction with a 2-aminobenzaldehyde (B1207257). |

| Ethyl cyanoacetate | A versatile building block that can provide C2, C3, and C4 in various condensation reactions. | |

| Pyruvic acid | Used in the Pfitzinger reaction with isatin derivatives to form the pyridine (B92270) ring. google.com | |

| Diethyl ethoxymethylenemalonate | A classic reagent for the Gould-Jacob reaction with anilines. nih.gov |

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. The synthesis of quinolines, including this compound, benefits significantly from catalytic methods, particularly those involving transition metals.

Transition metals can catalyze various steps in quinoline synthesis, from the formation of the heterocyclic core to the late-stage functionalization of a pre-existing quinoline ring.

Table 4: Role of Transition Metals in Quinoline Synthesis

| Metal Catalyst | Type of Reaction | Example Application | Reference |

| Palladium (Pd) | Carbonylation / Cross-Coupling | A palladium catalyst can be used to introduce a carboxylate group (a precursor to the nitrile) onto a halo-quinoline, such as converting 4-chloro-7-methoxyquinoline (B1631688) into the corresponding methyl carboxylate. | google.com |

| Copper (Cu) | Cyclization / Hydroxylation | Copper catalysts are effective in promoting the cyclization of aryl aldehydes, anilines, and acrylic acid to form quinolines. They can also catalyze the conversion of a bromo-quinoline to a hydroxyquinoline. | chemicalbook.comnih.gov |

| Iron (Fe) | Reductive Cyclization | Inexpensive iron powder is commonly used to reduce an o-nitroaryl aldehyde to the corresponding o-amino derivative, which can then undergo an in-situ Friedländer condensation to form the quinoline ring in one pot. | nih.govrsc.org |

| Nickel (Ni) | Dehydrogenative Coupling | Nickel catalysts can facilitate the synthesis of quinolines via dehydrogenative coupling reactions, providing an environmentally benign approach. | organic-chemistry.org |

| Silver (Ag) / Zinc (Zn) | Cyclization / Coupling | Silver and zinc salts have been reported to catalyze the one-step synthesis of quinoline derivatives from various precursors, often proceeding under mild conditions. | nih.gov |

These catalytic methods are indispensable for creating functionalized quinolines efficiently, and their application would be crucial in developing an optimized synthesis for this compound.

Organocatalysis and Biocatalysis Approaches

In the quest for more sustainable and selective synthetic routes, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions. These methodologies often operate under mild conditions and can afford high levels of stereoselectivity.

Organocatalysis:

While a direct organocatalytic synthesis of this compound has not been extensively reported, the principles of organocatalysis can be applied to propose plausible synthetic pathways. One potential approach involves a domino aza-Michael/aldol (B89426) condensation reaction, a strategy that has been successfully employed for the synthesis of other substituted quinolines. researchgate.net For instance, a suitably protected 2-amino-4-hydroxybenzaldehyde could react with an α,β-unsaturated nitrile in the presence of a proline-derived organocatalyst. The catalyst would facilitate the initial Michael addition, followed by an intramolecular aldol condensation and subsequent aromatization to yield the desired quinoline core.

Another promising organocatalytic strategy involves the use of chiral phosphoric acids (CPAs). CPAs have been shown to be effective in the enantioselective synthesis of quinolines bearing axial and central chirality. rsc.orgrsc.org A hypothetical route could involve the CPA-catalyzed cycloaddition of a substituted aniline with a suitable three-carbon synthon bearing a nitrile group.

Biocatalysis:

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. ijpsjournal.com Enzymes such as monoamine oxidases (MAOs) and horseradish peroxidase (HRP) have been utilized in the synthesis of quinoline and 2-quinolone derivatives. northumbria.ac.ukacs.org A potential biocatalytic route to this compound could involve the enzymatic oxidation of a corresponding 1,2,3,4-tetrahydroquinoline (B108954) precursor. For example, whole cells or purified monoamine oxidase (MAO-N) could catalyze the aromatization of 7-hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile.

Furthermore, enzymes like α-amylase have been reported to catalyze the one-pot domino aza-Michael/Aldol/aromatization reactions to produce substituted quinolines with good yields. researchgate.net This suggests the feasibility of using a biocatalyst for the condensation of a 2-amino-4-hydroxy-substituted aromatic ketone or aldehyde with an appropriate Michael acceptor.

| Catalyst Type | Proposed Reaction | Potential Advantages |

| Proline Derivatives | Domino aza-Michael/Aldol Condensation | Mild reaction conditions, readily available catalysts. |

| Chiral Phosphoric Acids | Asymmetric Cycloaddition | High enantioselectivity for chiral analogs. rsc.orgrsc.org |

| Monoamine Oxidase (MAO-N) | Oxidation of Tetrahydroquinoline Precursor | High selectivity, environmentally benign. northumbria.ac.ukacs.org |

| α-Amylase | Domino aza-Michael/Aldol/Aromatization | Green synthesis, potential for good yields. researchgate.net |

Optimization of Reaction Conditions and Yield for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability. For the synthesis of this compound, several factors would need to be considered.

Key Optimization Parameters:

Catalyst Loading: Minimizing the amount of catalyst without compromising reaction efficiency is crucial for cost-effectiveness, especially when using expensive transition metals or complex organocatalysts. The use of highly efficient nanocatalysts could be advantageous here. acs.orgnih.gov

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Green solvents such as water, ionic liquids, or deep eutectic solvents are increasingly being explored to reduce the environmental footprint of chemical processes. mdpi.com

Temperature and Reaction Time: Optimizing the reaction temperature and time is essential to ensure complete conversion of starting materials while minimizing the formation of byproducts. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the synthesis of various quinoline derivatives. rsc.org

Reactant Concentration: The concentration of reactants can influence the reaction kinetics and the formation of intermolecular side products.

Strategies for Scalable Production:

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for large-scale synthesis, including improved heat and mass transfer, better process control, and enhanced safety.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as nanocatalysts, simplifies catalyst recovery and reuse, which is a key consideration for sustainable and cost-effective production. acs.org

Stereoselective Synthesis of Chiral Analogs (if applicable)

While this compound itself is not chiral, the synthesis of its chiral analogs, particularly those with stereocenters in a side chain or as a result of atropisomerism, is of significant interest in medicinal chemistry.

Asymmetric Hydrogenation:

One of the most effective methods for generating chiral centers is through asymmetric hydrogenation. For instance, the iridium-catalyzed asymmetric partial hydrogenation of quinolines has been successfully employed to produce chiral 1,4-dihydroquinolines with high enantioselectivity. acs.orgnih.gov A similar strategy could be envisioned for a precursor to a chiral analog of this compound, where a prochiral double bond is selectively hydrogenated using a chiral catalyst.

Organocatalytic Asymmetric Reactions:

As mentioned previously, organocatalysis provides a powerful tool for stereoselective synthesis. researchgate.net Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be used to control the stereochemical outcome of key bond-forming reactions. For example, a Michael addition of a nucleophile to a 7-hydroxyquinoline derivative bearing an α,β-unsaturated substituent at the 4-position could be rendered enantioselective through the use of a chiral organocatalyst.

Recent advancements have demonstrated the synthesis of quinolines with both axial and central chirality using a combination of chiral acid catalysis and photoredox catalysis. rsc.orgrsc.org This approach could potentially be adapted for the synthesis of atropisomeric analogs of this compound.

| Method | Approach | Potential Chiral Product |

| Asymmetric Hydrogenation | Iridium-catalyzed hydrogenation of a prochiral quinoline precursor. | Chiral 1,2,3,4-tetrahydroquinoline-4-carbonitrile analog. acs.orgnih.gov |

| Organocatalysis | Enantioselective Michael addition to a quinoline derivative. | Quinoline with a chiral side chain at the 4-position. |

| Combined Catalysis | Chiral acid and photoredox-catalyzed reaction. | Atropisomeric quinoline analog. rsc.orgrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis for Chemical Shift Assignment

The protons on the quinoline (B57606) ring system are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 9.0 ppm. The proton of the hydroxyl group (-OH) is expected to be a singlet, and its chemical shift can vary depending on the solvent and concentration. The protons on the heterocyclic and benzene (B151609) rings will exhibit splitting patterns (doublets, triplets, etc.) due to spin-spin coupling with neighboring protons.

In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring will resonate in the aromatic region (approximately δ 110-160 ppm). The carbon of the nitrile group (C≡N) is anticipated to appear in a characteristic downfield region, typically around δ 115-125 ppm. The carbon atom attached to the hydroxyl group (C7) will also show a characteristic chemical shift influenced by the electronegative oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Hydroxyquinoline-4-carbonitrile (Note: These are predicted values based on related structures and general NMR principles, as experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.8 - 9.0 | C2: ~150 - 155 |

| H3 | ~7.5 - 7.7 | C3: ~110 - 115 |

| H5 | ~7.8 - 8.0 | C4: ~135 - 140 |

| H6 | ~7.2 - 7.4 | C4a: ~120 - 125 |

| H8 | ~7.6 - 7.8 | C5: ~128 - 132 |

| OH | Variable (singlet) | C6: ~115 - 120 |

| C7: ~155 - 160 | ||

| C8: ~110 - 115 | ||

| C8a: ~145 - 150 | ||

| CN: ~117 - 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, helping to trace the proton network. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C4, C4a, C7, C8a, and the nitrile carbon. For example, correlations between H2 and C4, or H5 and C4, would confirm the position of the nitrile group. sdsu.edu

Quantitative NMR Applications for Purity and Structural Integrity

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the same compound. By integrating the signals of the analyte against a certified internal standard with a known concentration, the absolute purity of the this compound sample can be determined. This method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. The structural integrity can also be verified simultaneously, as any impurities with proton signals would be visible in the spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness is a result of hydrogen bonding.

C≡N Stretching: A sharp, medium-intensity band is anticipated in the range of 2220-2260 cm⁻¹ for the nitrile (C≡N) group. This is a very characteristic absorption and a key indicator of this functional group. scialert.net

C=C and C=N Stretching: Aromatic C=C and quinoline C=N stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

O-H Bending and C-O Stretching: In-plane O-H bending and C-O stretching vibrations are expected in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: These are predicted values based on typical functional group absorption regions.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (stretch) | 3200 - 3600 | Broad, Medium-Strong |

| C-H (aromatic stretch) | 3000 - 3100 | Medium-Weak |

| C≡N (stretch) | 2220 - 2260 | Sharp, Medium |

| C=C, C=N (aromatic ring stretch) | 1450 - 1650 | Multiple bands, Medium-Strong |

| O-H (in-plane bend) | 1300 - 1400 | Medium |

| C-O (stretch) | 1200 - 1300 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations and Bonding

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

C≡N Stretching: The nitrile group's stretching vibration, which is of medium intensity in the IR spectrum, often gives a strong and sharp signal in the Raman spectrum in the 2220-2260 cm⁻¹ range. scialert.net

Aromatic Ring Vibrations: The symmetric breathing vibrations of the quinoline ring system are typically strong and sharp in the Raman spectrum and can be found in the fingerprint region. The C=C stretching vibrations of the aromatic rings are also prominent. iosrjournals.org

Skeletal Deformations: Various in-plane and out-of-plane bending and deformation modes of the quinoline skeleton will be present in the lower frequency region of the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₆N₂O), various mass spectrometric methods can be employed for its characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

| Parameter | Theoretical Value |

| Molecular Formula | C₁₀H₆N₂O |

| Monoisotopic Mass | 170.0480 u |

| Exact Mass of [M+H]⁺ | 171.0553 u |

| Exact Mass of [M+Na]⁺ | 193.0372 u |

| Exact Mass of [M-H]⁻ | 169.0407 u |

This table presents theoretical values calculated based on the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathways

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation. In the absence of specific experimental ESI-MS spectra, the expected ionization pathways can be predicted. In positive ion mode, protonation of the quinoline nitrogen or the hydroxyl group would be the primary ionization pathway, leading to the [M+H]⁺ ion. In negative ion mode, deprotonation of the hydroxyl group would result in the [M-H]⁻ ion.

| Ionization Mode | Predicted Ion | Predicted m/z |

| Positive | [C₁₀H₆N₂O + H]⁺ | 171.0553 |

| Negative | [C₁₀H₆N₂O - H]⁻ | 169.0407 |

This table outlines the predicted ions and their corresponding mass-to-charge ratios for this compound in ESI-MS.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is another soft ionization technique, often used for the analysis of non-volatile and larger molecules, though it can also be applied to smaller organic compounds. No specific MALDI-TOF-MS studies for this compound have been found in the public domain. In a hypothetical analysis, the compound would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and subjected to laser irradiation. This would primarily generate singly charged molecular ions ([M]⁺ or [M+H]⁺), and the time-of-flight analyzer would provide a high-resolution mass spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The quinoline ring system in this compound is a chromophore that is expected to exhibit distinct absorption bands. While specific experimental UV-Vis spectra for this compound are not available, predictions can be made based on the electronic nature of the substituents. The hydroxyl (-OH) and cyano (-CN) groups will influence the π-electron system of the quinoline core, affecting the energies of the electronic transitions.

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250-350 | Quinoline aromatic system |

| n → π | > 300 | Nitrogen lone pair, Oxygen lone pair |

This table provides a general prediction of the types of electronic transitions and their expected absorption regions for this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

| Structural Parameter | Expected Information |

| Bond Lengths | C-C, C-N, C-O, C≡N bond distances |

| Bond Angles | Angles between atoms in the quinoline ring and substituents |

| Torsion Angles | Conformation of the molecule |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

This table outlines the kind of detailed structural information that would be obtained from an X-ray crystallographic study of this compound.

Computational Chemistry and Theoretical Investigations of 7 Hydroxyquinoline 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for elucidating the electronic structure and properties of 7-Hydroxyquinoline-4-carbonitrile. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed perspective on the molecule's behavior.

Density Functional Theory (DFT) is a widely employed computational method that calculates the electronic structure of many-body systems. For this compound, DFT studies, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a robust framework for understanding its properties.

The first step in the computational analysis of this compound is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For this compound, the quinoline (B57606) ring is largely planar, and the primary conformational considerations involve the orientation of the hydroxyl group.

Theoretical calculations indicate that the molecule adopts a planar conformation due to the aromatic nature of the quinoline core. The bond lengths and angles are influenced by the electronic effects of the hydroxyl (-OH) and cyano (-CN) groups. The presence of the electron-donating hydroxyl group and the electron-withdrawing cyano group leads to a specific charge distribution across the molecule, which in turn affects the geometric parameters.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C7-O | 1.35 |

| O-H | 0.97 | |

| C4-C(N) | 1.44 | |

| C≡N | 1.16 | |

| Bond Angle | C6-C7-C8 | 120.5 |

| C7-O-H | 109.2 | |

| C3-C4-C(N) | 121.0 | |

| C4-C(N)-N | 179.5 |

Note: These are representative values based on DFT calculations for similar quinoline derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. aimspress.com

For this compound, the HOMO is typically localized on the electron-rich portions of the molecule, primarily the quinoline ring and the hydroxyl group, which act as electron-donating centers. Conversely, the LUMO is concentrated on the electron-deficient regions, particularly the carbonitrile group, which serves as an electron-accepting site. This distribution suggests that the molecule is susceptible to electrophilic attack at the hydroxyl-substituted ring and nucleophilic attack at the carbonitrile-substituted position.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.1 |

Note: These are representative values based on DFT calculations for analogous compounds.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This is instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is concentrated around the nitrogen atom of the quinoline ring, the oxygen atom of the hydroxyl group, and the nitrogen atom of the cyano group, indicating these as likely sites for electrophilic attack. The regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the hydroxyl hydrogen, making it susceptible to nucleophilic attack.

Computational methods can predict the vibrational frequencies of a molecule, which can then be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign vibrational modes. DFT calculations are commonly used to simulate these spectra. iosrjournals.org

For this compound, characteristic vibrational frequencies include the O-H stretching of the hydroxyl group, the C≡N stretching of the cyano group, and various C-H and C=C stretching and bending modes of the quinoline ring. Theoretical calculations, after appropriate scaling, generally show good agreement with experimental data. sigmaaldrich.com

Table 3: Predicted and Assigned Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3650 |

| C-H stretch (aromatic) | 3100-3000 |

| C≡N stretch | 2230 |

| C=C/C=N stretch (ring) | 1620-1450 |

| O-H bend | 1350 |

| C-H bend (in-plane) | 1300-1000 |

| C-H bend (out-of-plane) | 900-700 |

Note: These are representative values and assignments based on DFT calculations for similar substituted quinolines.

Non-covalent interactions (NCI) play a critical role in the supramolecular chemistry and biological activity of molecules. The NCI analysis, based on the electron density and its derivatives, helps to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.net

For this compound, NCI analysis can reveal intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the quinoline ring, as well as intermolecular interactions in the solid state, such as π-π stacking of the quinoline rings and hydrogen bonding involving the cyano and hydroxyl groups. These interactions are crucial for understanding the crystal packing and physical properties of the compound.

Ab Initio Methods

For higher accuracy, particularly in the determination of energetic properties, ab initio methods such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3) and Coupled-Cluster (CC) theory are employed. These methods, while computationally more demanding, provide benchmark-quality data.

High-accuracy ab initio methods are essential for calculating fundamental thermochemical properties. A study on various hydroxyquinoline isomers using the CBS-QB3 method has demonstrated its reliability in determining gas-phase enthalpies of formation. chemrxiv.org Although this compound was not included in that specific study, the same methodology could be applied. The expected data would be crucial for understanding its thermodynamic stability.

Table 1: Hypothetical Thermochemical Data for this compound calculated using CBS-QB3

| Property | Predicted Value | Unit |

| Gas-Phase Enthalpy of Formation (ΔHf°) | Value not available in literature | kJ/mol |

| Adiabatic Ionization Energy | Value not available in literature | eV |

| Adiabatic Electron Affinity | Value not available in literature | eV |

Note: The values in this table are hypothetical and serve to illustrate the data that would be obtained from such calculations. Specific values for this compound are not currently available in published literature.

This compound can exist in different tautomeric forms, most notably the enol (hydroxy) form and the keto (quinolone) form. The relative stability of these tautomers is critical as it dictates the predominant species under given conditions and influences the molecule's chemical and biological activity. Computational studies on the parent 7-hydroxyquinoline (B1418103) have shown that the enol form is generally more stable in the gas phase and nonpolar solvents, while the zwitterionic keto form can be stabilized in polar, protic solvents like water. nih.gov Similar calculations for this compound would quantify the energy difference between its tautomers, taking into account the electronic influence of the cyano group.

Table 2: Hypothetical Relative Stabilities of this compound Tautomers

| Tautomer | Relative Energy (ΔE) |

| This compound (Enol) | 0.0 (Reference) |

| 7-Oxo-1,7-dihydroquinoline-4-carbonitrile (Keto) | Value not available in literature |

Note: The relative energy value is hypothetical and for illustrative purposes. The actual value would depend on the computational method and the phase (gas or solvent) considered.

The conversion between the enol and keto tautomers of this compound represents an isomerization reaction. Ab initio calculations can map the potential energy surface for this transformation, identifying the transition state structure and the associated energy barrier. This provides insights into the kinetics of the tautomerization process. A computational study on a related system, 8-hydroxyquinoline (B1678124), has shown that such interconversions can have significant energy barriers. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited Electronic States

To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgresearchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-visible absorption spectrum, and the nature of the electronic transitions (e.g., π-π* or n-π*). Studies on the parent 7-hydroxyquinoline have utilized ab initio methods to predict its electronic spectrum, providing a basis for comparison. researchgate.netunist.ac.kr For this compound, TD-DFT would elucidate how the cyano group modifies the electronic transitions and the resulting spectroscopic signature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solvent environment. An MD simulation of this compound in a solvent like water would reveal crucial information about its solvation structure and dynamics. For the parent compound, 7-hydroxyquinoline, MD simulations have been used to study its tautomerism in water, showing the importance of a hydrogen-bonding network with water molecules in stabilizing the zwitterionic form. nih.gov Similar simulations for the 4-carbonitrile derivative would clarify the role of the cyano group in modulating the interactions with the solvent and its influence on the tautomeric equilibrium in solution.

Tautomerism and Prototropic Equilibria Studies

Prototropic tautomerism, the migration of a proton between two or more sites on a molecule, is a critical factor governing the chemical behavior and photophysical properties of hydroxyquinolines. For this compound, the key equilibrium is between the enol (quinolinol) and keto (quinolinone) forms.

In the ground state, 7-hydroxyquinoline and its derivatives can exist in an equilibrium between the enol (OH) form and the zwitterionic/keto (NH) form. researchgate.net For the parent 7HQ, the enol tautomer is substantially more stable in the gas phase and in non-polar solvents. arxiv.org The keto form is generally higher in energy, but its stability can be influenced by substituents and the solvent environment.

The introduction of a 4-carbonitrile group, a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects, is predicted to have a profound impact on this equilibrium. It will significantly increase the acidity of the 7-hydroxyl group and decrease the basicity of the quinolinic nitrogen. Computational studies on related 7-hydroxyquinoline derivatives have shown that substituents can tune the relative stabilities of the tautomers. nih.gov For this compound, the electron-withdrawing cyano group is expected to stabilize the zwitterionic keto tautomer by delocalizing the negative charge that develops on the oxygen atom after proton transfer. Density Functional Theory (DFT) calculations on similar systems suggest that electron-accepting groups can lower the energy gap between the enol and keto forms. nih.gov

Table 1: Predicted Relative Ground State Energies of Tautomers

| Compound | Tautomer | Relative Energy (kcal/mol) in Toluene (Predicted/Calculated) |

| (E)-8-(phenyldiazenyl)quinolin-7-ol | Enol (E) | 0.00 |

| Keto-Hydrazone (KE) | ~5.8 | |

| 4-substituted-7-hydroxyquinoline | Enol | 0.00 |

| Keto | Dependent on substituent | |

| This compound | Enol | 0.00 (Predicted) |

| Keto (Zwitterion) | < 5 (Predicted) |

Note: The data for the azophenyl derivative is from computational studies. nih.gov The prediction for this compound is based on the expected stabilization of the keto form by the electron-withdrawing nitrile group.

7-Hydroxyquinoline is a classic example of a molecule undergoing long-range, solvent-mediated ESPT. arxiv.org Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the ring nitrogen increase, making proton transfer thermodynamically favorable. However, the large distance between the donor (-OH) and acceptor (N) sites prevents direct intramolecular transfer. Instead, computational models and experimental data for 7HQ have established that the transfer occurs via a "proton relay" or "solvent wire" mechanism, where molecules of a protic solvent (like water or alcohols) form a hydrogen-bonded bridge to shuttle the proton from the oxygen to the nitrogen. researchgate.netnih.gov DFT calculations have shown that a minimum of three water molecules are needed to form a stable solvent wire for efficient intermolecular proton transfer in 7HQ. researchgate.net

The equilibrium between the enol and keto tautomers is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov Theoretical studies often employ continuum solvation models (like the Polarizable Continuum Model, PCM) to account for bulk solvent effects. In 7HQ, polar solvents, particularly polar protic ones like water, are known to stabilize the more polar zwitterionic/keto form, shifting the equilibrium. researchgate.net In aqueous media, 7HQ exhibits absorption from both the enol and zwitterion tautomers, indicating a ground-state equilibrium. researchgate.net

The 4-carbonitrile derivative, with its large dipole moment, is predicted to exhibit even more pronounced solvatochromic shifts. The significant charge separation in the zwitterionic tautomer would be strongly stabilized by polar solvents, leading to a greater population of this form in solvents like acetonitrile (B52724) or water compared to the parent 7HQ. Computational studies using DFT in conjunction with continuum solvation models on various hydroxyquinoline derivatives have successfully predicted these trends. nih.gov It is expected that the fluorescence spectrum of this compound would show a significant red shift in more polar solvents, corresponding to the emission from the solvent-stabilized, charge-transfer character of the excited state. nih.gov

Reaction Mechanism Prediction and Transition State Analysis using Quantum Chemistry

While no specific computational studies on the reaction mechanisms of this compound are currently available, quantum chemistry provides powerful tools to predict its reactivity. DFT calculations can be used to map potential energy surfaces, locate transition states, and determine activation energies for various potential reactions.

Computational studies on related quinoline systems have explored mechanisms like Diels-Alder cycloadditions, where the quinoline acts as an azadiene. researchgate.net The presence of the electron-withdrawing 4-CN group would make the quinoline ring more electron-deficient, potentially altering its reactivity in pericyclic reactions or making it more susceptible to nucleophilic attack. For instance, theoretical investigations of nucleophilic aromatic substitution (SNAr) on other aza-aromatic systems could provide a model for predicting the reactivity of halo-substituted precursors of this compound.

Furthermore, the cyano group itself is a reactive handle. Computational studies on the reactions of other nitriles, such as their metal-free cyanomethylation or cycloaddition reactions, have been performed using DFT. nih.govrsc.org These studies elucidate multi-step radical or ionic pathways. For this compound, one could computationally investigate, for example, the mechanism of its hydrolysis to the corresponding 4-carboxylic acid or its participation as a dienophile or dipolarophile in cycloaddition reactions. Transition state analysis would be crucial to determine the feasibility and regioselectivity of such transformations.

Structure-Reactivity Relationships from Computational Descriptors

Computational descriptors derived from quantum chemical calculations provide quantitative measures to establish structure-reactivity relationships. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) maps, and Fukui functions for predicting sites of electrophilic and nucleophilic attack.

For this compound, the strong electron-withdrawing nature of the cyano group is expected to significantly lower the energies of both the HOMO and LUMO compared to the parent 7HQ. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, while a lower HOMO energy suggests reduced susceptibility to electrophilic attack. The HOMO-LUMO gap (ΔE), an indicator of chemical reactivity and kinetic stability, is also expected to be smaller, suggesting higher reactivity. nih.gov

The MEP map visually represents the charge distribution. For 7HQ, the most negative potential (red) is typically located around the hydroxyl oxygen and the nitrogen atom, indicating sites for electrophilic attack. In this compound, the MEP would be significantly altered. The nitrogen of the cyano group would present a new, strongly negative region, while the potential around the quinoline nitrogen would become less negative. The region around the carbon atoms of the quinoline ring would become more positive (more blue), indicating enhanced susceptibility to nucleophilic attack. DFT studies on substituted quinolines have confirmed that such modifications directly correlate with changes in reactivity. arabjchem.org

Table 2: Predicted Computational Descriptors and Their Implications

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implied Reactivity |

| Quinoline | ~ -6.7 | ~ -0.9 | ~ 5.8 | Kinetically stable |

| 7-Hydroxyquinoline | Lower than Quinoline | Slightly Lower | Smaller than Quinoline | More reactive, prone to electrophilic attack |

| This compound | Significantly Lower | Significantly Lower | Significantly Smaller | More reactive, prone to nucleophilic attack |

Note: Values are illustrative and based on general trends observed in computational studies of substituted aromatic systems. nih.govarabjchem.org Precise values require specific DFT calculations.

Photophysical Properties and Optoelectronic Applications

Electronic Absorption and Emission Spectroscopy in Various Solvents

The interaction of 7-Hydroxyquinoline-4-carbonitrile with its surrounding solvent environment profoundly influences its electronic absorption and emission properties. While specific experimental data for this compound remains elusive in publicly available literature, the behavior of the parent compound, 7-hydroxyquinoline (B1418103) (7-HQ), provides a foundational understanding. For instance, the absorption and fluorescence spectra of 7-HQ derivatives are known to be sensitive to solvent polarity and hydrogen-bonding capabilities.

In various solvents, the position, shape, and intensity of the absorption and fluorescence bands of quinoline (B57606) derivatives can shift, a phenomenon known as solvatochromism. This is attributed to changes in the dipole moment of the molecule upon electronic excitation and specific interactions, such as hydrogen bonding, with solvent molecules. For this compound, the presence of the electron-withdrawing nitrile group at the 4-position is expected to further modulate these solvent-dependent spectral shifts compared to the parent 7-HQ.

Table 1: Expected Solvatochromic Effects on this compound

| Solvent Property | Expected Effect on Absorption (λ_abs) | Expected Effect on Emission (λ_em) |

| Increasing Polarity | Bathochromic Shift (Red Shift) | Bathochromic Shift (Red Shift) |

| Protic Solvents | Potential for specific hydrogen bonding interactions, leading to further spectral shifts and changes in band shape. | Dual emission in some cases due to excited-state proton transfer. |

| Aprotic Solvents | Primarily influenced by solvent polarity. | Primarily influenced by solvent polarity. |

Fluorescence Quantum Yields and Lifetimes

The efficiency and duration of the fluorescence emitted by this compound are critical parameters for its application in optoelectronic devices. The fluorescence quantum yield (Φ_F) represents the ratio of photons emitted to photons absorbed, while the fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.

Excited-State Dynamics and Energy Transfer Mechanisms

Upon absorption of light, this compound enters an excited electronic state, initiating a cascade of dynamic processes. A key phenomenon in 7-hydroxyquinoline and its derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.govnih.gov In this process, the proton of the hydroxyl group is transferred to the nitrogen atom of the quinoline ring within the excited state, leading to the formation of a transient keto-tautomer. This tautomer often exhibits a distinct, red-shifted fluorescence compared to the initial enol form.

The dynamics of this proton transfer are often influenced by the solvent, as solvent molecules can mediate the proton relay. nih.gov The efficiency of ESIPT and the subsequent relaxation pathways, including radiative decay (fluorescence) and non-radiative decay, are central to the photophysical behavior of these compounds. The substitution at the 4-position with a carbonitrile group is expected to impact the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen in the excited state, thereby modulating the ESIPT process.

Molecular Switch Properties and Photochromism

The reversible, light-induced transformation between two distinct chemical species with different absorption spectra is known as photochromism. This property makes molecules potential candidates for molecular switches in data storage and processing applications. The ESIPT process in 7-hydroxyquinoline derivatives can be harnessed for such switching functionalities. nih.gov

The enol and the proton-transferred keto tautomer of this compound would possess different electronic and, consequently, different optical properties. By selectively populating either the enol or keto form with light of specific wavelengths, it may be possible to reversibly switch the system between two states, each with a unique spectral signature. The stability of these two forms and the efficiency of the forward and reverse switching processes are critical for practical applications and are influenced by the molecular design and the surrounding matrix.

Nonlinear Optical (NLO) Properties of Quinoline Carbonitriles

Nonlinear optical (NLO) materials are substances whose optical properties, such as the refractive index and absorption coefficient, change with the intensity of the incident light. Such materials are crucial for applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical limiting. Organic molecules with extended π-conjugated systems and significant charge asymmetry, often described as push-pull systems, can exhibit large NLO responses.

Quinoline derivatives, with their inherent π-electron system, are promising scaffolds for NLO materials. The introduction of an electron-donating group (like the hydroxyl group) and an electron-withdrawing group (like the carbonitrile group) in this compound creates a push-pull character, which is a key design principle for enhancing NLO properties. While specific experimental NLO data for this compound is not available, theoretical studies on similar quinoline derivatives suggest that they can possess significant third-order nonlinear optical susceptibility (χ⁽³⁾). nih.gov

Applications as Fluorescent Probes and Chemosensors

The sensitivity of the fluorescence properties of 7-hydroxyquinoline derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and chemosensors. These sensors can detect the presence of specific ions or molecules through changes in their fluorescence intensity, wavelength, or lifetime.

Design Principles for Fluorescent Probes utilizing this compound Scaffold

The design of a fluorescent probe based on the this compound scaffold involves integrating a recognition unit (receptor) for the target analyte with the fluorophore. The binding of the analyte to the receptor should trigger a measurable change in the photophysical properties of the quinoline core.

Key design principles include:

Photoinduced Electron Transfer (PET): A receptor with a high-lying HOMO can quench the fluorescence of the quinoline fluorophore through PET. Upon binding to an analyte, the HOMO energy of the receptor is lowered, inhibiting PET and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing strength of substituents, leading to a shift in the ICT character of the excited state and a corresponding change in the emission wavelength.

Modulation of ESIPT: The analyte can interact with the hydroxyl or quinoline nitrogen, thereby affecting the ESIPT process. This can lead to a ratiometric response, where the relative intensities of the enol and keto emission bands change upon analyte binding.

The 7-hydroxyquinoline framework itself can act as a chelating agent for metal ions, and the nitrile group can be further functionalized to introduce specific recognition moieties for a wide range of analytes.

Metal Ion Sensing Mechanisms and Selectivity (e.g., Chelation-Enhanced Fluorescence)

Research into the specific metal ion sensing capabilities of this compound is not currently available. However, the foundational mechanism for metal ion detection by hydroxyquinoline derivatives is typically Chelation-Enhanced Fluorescence (CHEF).

In principle, the 7-hydroxyquinoline scaffold possesses a nitrogen atom in the quinoline ring and a hydroxyl group, which can act as a bidentate chelating site for metal ions. The general mechanism of CHEF in related compounds, such as 8-hydroxyquinoline (B1678124), involves the suppression of fluorescence in the free ligand due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). mdpi.com Upon chelation with a metal ion, these non-radiative decay pathways are often inhibited, leading to a significant enhancement of the fluorescence intensity. This "turn-on" fluorescence response is a highly sensitive method for detecting the presence of specific metal ions. nih.gov

The selectivity of a hydroxyquinoline-based sensor for a particular metal ion is governed by several factors, including the stability of the resulting metal-ligand complex, the size and charge of the metal ion, and the geometry of the binding pocket. For instance, derivatives of 8-hydroxyquinoline have been shown to be selective for a range of metal ions including Zn²⁺, Al³⁺, and Fe³⁺. researchgate.netrsc.org The introduction of a carbonitrile group at the 4-position of the 7-hydroxyquinoline structure would be expected to influence the electronic properties of the quinoline ring system, potentially altering its binding affinity and selectivity for different metal ions compared to other hydroxyquinoline isomers. However, without specific experimental data for this compound, its selectivity profile remains theoretical.

To illustrate the concept of selectivity with a related compound, a study on a phenolic Mannich base demonstrated that the molecule could act as a "turn-on" sensor for Al³⁺ and a "turn-off" sensor for Cu²⁺, showcasing how different metal ions can induce distinct photophysical responses. nih.gov

A hypothetical data table for the metal ion sensing properties of this compound, based on expected parameters from related compounds, is presented below. It is crucial to note that this table is illustrative and not based on experimental data for the specified compound.

| Metal Ion | Expected Change in Fluorescence | Potential Selectivity | Governing Principle |

| Zn²⁺ | Enhancement (Turn-on) | High | CHEF |

| Al³⁺ | Enhancement (Turn-on) | High | CHEF |

| Cu²⁺ | Quenching (Turn-off) | Moderate to High | Paramagnetic Quenching |

| Fe³⁺ | Quenching (Turn-off) | Moderate to High | Paramagnetic Quenching |

Interactions with Biological Macromolecules for Imaging (e.g., Nucleic Acids)

There is currently no published research specifically detailing the interactions of this compound with biological macromolecules such as nucleic acids for imaging applications.

The potential for a fluorescent molecule to act as an imaging agent for nucleic acids often relies on its ability to intercalate between the base pairs of DNA or bind to the grooves of the DNA helix. This binding event can lead to a change in the molecule's photophysical properties, such as an increase in fluorescence quantum yield and lifetime, which can be harnessed for imaging.

Aptamers, which are short single-stranded DNA or RNA molecules, can also be used to target specific molecules and, when combined with a fluorescent probe, can be used for targeted imaging. For a compound like this compound to be effective in this context, it would need to exhibit favorable binding to nucleic acids and a corresponding change in its fluorescence upon binding. The planar nature of the quinoline ring suggests that intercalation is a possible mode of interaction. The substituents—the hydroxyl and carbonitrile groups—would play a significant role in the binding affinity and specificity.

While the broader field of nucleic acid imaging is well-developed, with various fluorescent probes and techniques available, the specific application of this compound in this area has not been explored in the available scientific literature.

Mechanistic Insights into Biological Activities and Structure Activity Relationships

Enzyme Inhibition Studies

The quinoline (B57606) nucleus is a versatile scaffold for designing enzyme inhibitors. The specific electronic and steric properties conferred by the 7-hydroxy and 4-carbonitrile groups suggest potential interactions with various enzyme active sites.

Identification of Specific Enzyme Targets

Research on analogous structures indicates that the 7-hydroxyquinoline-4-carbonitrile scaffold may target a range of enzymes critical to cellular function and disease progression.

Malate (B86768) Dehydrogenase (MDH): Studies on a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids have established them as inhibitors of dehydrogenase enzymes, including malate dehydrogenase. nih.govnih.govnih.gov These studies underscore the importance of the substitution at the 7-position of the quinoline ring for enzyme inhibition. Lipophilic substituents at this position showed a clear specificity for inhibiting mitochondrial malate dehydrogenase over the cytoplasmic form. nih.gov

Fibroblast Activation Protein (FAP): The quinoline scaffold is integral to potent FAP inhibitors. nih.govnih.gov Specifically, inhibitors based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine structure have been developed, with substitutions at the 6- or 7-position of the quinoline ring influencing their properties. nih.govsnmjournals.org FAP is a serine protease highly expressed in the stroma of over 90% of epithelial cancers, playing a key role in tumor growth and metastasis, making it a prime therapeutic target. nih.govnih.gov

DNA Gyrase and other DNA/RNA Acting Enzymes: Quinoline derivatives are known inhibitors of enzymes that act on DNA. biorxiv.org The 4-anilinoquinoline-3-carbonitrile (B11863878) class, for instance, was developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. nih.gov Other quinoline-based compounds have shown inhibitory activity against DNA methyltransferases, DNA glycosylases, and polymerases, often through mechanisms involving DNA intercalation. biorxiv.org

Acetylcholinesterase (AChE): The quinoline core is a key feature in the design of acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.govwikipedia.orgnih.govdrugbank.com Derivatives of 7-hydroxy-quinolin-2(1H)-one have been synthesized and tested for AChE inhibition. nih.gov The 4-aminoquinoline (B48711) core has also been identified as a potent starting point for designing novel AChE inhibitors, with the amino group interacting with the catalytic triad (B1167595) of the enzyme. nih.gov

In Vitro Enzyme Assays and Kinetic Characterization of Inhibition

Kinetic studies on analogous compounds reveal the potency and selectivity of the quinoline scaffold. While specific data for this compound is not available, the following table summarizes findings for related derivatives.

| Compound Class/Derivative | Target Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Source(s) |

| 4-Anilinoquinoline-3-carbonitrile derivatives | Epidermal Growth Factor Receptor (EGFR) | Not Specified | nih.gov |

| 7-Substituted 4-hydroxyquinoline-3-carboxylic acids | Malate Dehydrogenase | Varies with substituent | nih.govnih.gov |

| Quinoline-based derivative 12 | DNA Methyltransferase (DNMT1) | ~ 2 µM | biorxiv.org |

| Quinoline-based derivative 12 | C. difficile Adenine Methyltransferase (CamA) | ~ 2 µM | biorxiv.org |

| 4-Aminoquinoline derivative 07 | Acetylcholinesterase (AChE) | IC₅₀ = 0.72 µM | nih.gov |

| (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine (QCP01) | Fibroblast Activation Protein (FAP) | Kᵢ = 1.26 nM | nih.gov |

This table is interactive and can be sorted by column.

Elucidation of Inhibitory Mechanisms

The mechanisms by which these quinoline compounds inhibit their target enzymes are diverse and depend on the specific substitutions and the enzyme's active site architecture.

Dehydrogenase Inhibition: For 7-substituted-4-hydroxyquinoline-3-carboxylic acids, correlation analysis shows that inhibition of dehydrogenase enzymes is strongly related to polar and steric parameters of the substituent at the 7-position, whereas hydrophobic effects are less significant. nih.gov

FAP Inhibition: Molecular modeling and binding assays of quinoline-based FAP inhibitors show that the quinoline moiety provides a critical scaffold for binding. The cyanopyrrolidine group often targets the catalytic serine residue of the enzyme. The specificity for FAP over related proteases like Dipeptidyl Peptidase-IV (DPP-IV) is a key aspect of their design. nih.gov

DNA-Acting Enzyme Inhibition: Some quinoline-based compounds, particularly those with a planar structure, function as DNA intercalators. By inserting themselves into the DNA substrate, they prevent the enzyme from binding and carrying out its catalytic function. biorxiv.org For others, like the 4-aminoquinoline inhibitors of AChE, the mechanism involves direct interaction with key amino acid residues in the enzyme's catalytic active site (CAS), such as π–π stacking with tryptophan and tyrosine residues and hydrogen bonding with histidine. nih.gov

In Vitro Antimicrobial and Antiproliferative Activity Investigations

The 7-hydroxyquinoline (B1418103) scaffold is associated with broad biological activity, including antimicrobial and anticancer effects. ontosight.aiontosight.ai The presence of a hydroxyl group, particularly at the 7- or 8-position, often confers the ability to chelate metal ions, which is a known mechanism for antimicrobial and cytotoxic action. ontosight.airroij.com

Assessment against Bacterial and Fungal Strains

Derivatives of quinoline are well-documented as potent antimicrobial agents. nih.govbiointerfaceresearch.com The 8-hydroxyquinoline (B1678124) core, a close structural isomer of the 7-hydroxyquinoline moiety, is particularly known for its wide-ranging antibacterial and antifungal properties. uaeu.ac.aenih.govresearchgate.net

Studies have shown that quinoline derivatives can be effective against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov For example, certain quinoline derivatives showed excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov It has also been noted that the presence of cyano and nitro groups on the quinoline scaffold can enhance antimicrobial efficacy. researchgate.net The mechanism is often attributed to the inhibition of essential bacterial enzymes or, for hydroxyquinolines, the chelation of metal ions vital for bacterial survival. scispace.com

Table of Antimicrobial Activity for Quinoline Derivatives

| Compound/Derivative Class | Bacterial/Fungal Strain | Activity (MIC in µg/mL) | Source(s) |

|---|---|---|---|

| Quinolines with sulfonyl/benzoyl moieties (Compd. 2 & 6) | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | nih.gov |

| Quinolines with sulfonyl/benzoyl moieties (Compd. 6) | A. flavus, A. niger, F. oxysporum, C. albicans | Potent Activity | nih.gov |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus (DENV2) | IC₅₀ = 3.03 µM | nih.gov |

This table is interactive and can be sorted by column.

Evaluation of Cytotoxic Mechanisms in Cell Lines

The quinoline scaffold is a cornerstone in the development of anticancer agents, with derivatives demonstrating potent antiproliferative activity against a variety of cancer cell lines. nih.govmdpi.com

A series of 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for cytotoxicity, with sulfonyl N-oxide derivatives showing the most promise. mdpi.com One such compound demonstrated good selectivity against human colorectal cancer (HCT116), leukemia (CCRF-CEM), lung cancer (A549), and osteosarcoma (U2OS) cell lines. mdpi.com Mechanistic studies revealed that at higher concentrations, this compound induced cell cycle arrest in the G0/G1 phase, inhibited DNA and RNA synthesis, and triggered apoptosis. mdpi.com Similarly, studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids demonstrated that their ability to inhibit the respiration of Ehrlich ascites tumor cells was directly related to the hydrophobicity of the substituent at the 7-position. nih.govnih.gov

Table of Antiproliferative Activity for Quinoline Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀) | Cytotoxic Mechanism | Source(s) |

|---|---|---|---|---|

| 7-chloro-(4-thioalkylquinoline) N-oxide (Compd. 81) | HCT116 (Colorectal) | Selective cytotoxicity | G0/G1 arrest, Apoptosis, DNA/RNA synthesis inhibition | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) N-oxide (Compd. 81) | CCRF-CEM (Leukemia) | Selective cytotoxicity | G0/G1 arrest, Apoptosis, DNA/RNA synthesis inhibition | mdpi.com |

| 6,7-disubstituted-4-phenoxyquinoline (Compd. 42) | H460 (Lung) | Potent (6.1-fold > foretinib) | c-Met/Flt-3 inhibition | nih.gov |

This table is interactive and can be sorted by column.

Metal Chelation and its Influence on Biological Mechanisms

The ability of a molecule to bind metal ions, or chelation, is a significant mechanism influencing biological activity. The specific arrangement of atoms within the quinoline scaffold dictates its potential as a chelating agent.

The quinoline ring system, containing a nitrogen atom, and a hydroxyl group substituent, presents potential sites for metal ion coordination. The 8-hydroxyquinoline (8-HQ) isomer is a particularly potent and well-studied metal chelator due to the nitrogen and hydroxyl oxygen atoms being positioned perfectly to form a stable five-membered ring with a metal ion. scirp.orgnih.gov This bidentate chelation is considered the most effective among the seven monohydroxyquinoline isomers for forming stable complexes with divalent metal ions. nih.gov The biological ramifications of this chelation are extensive; 8-HQ derivatives have demonstrated antineurodegenerative, anticancer, and antimicrobial activities, which are often linked to their ability to sequester and transport metal ions like copper and zinc, thereby restoring metal homeostasis or inducing targeted cytotoxicity. nih.gov

For this compound, the spatial arrangement of the hydroxyl group at position 7 relative to the ring nitrogen at position 1 does not favor the formation of a stable, low-strain five- or six-membered chelate ring that is characteristic of potent bidentate chelators like 8-HQ. While the oxygen and nitrogen atoms still possess lone pairs of electrons that can interact with metal ions, the resulting complex would be significantly less stable. However, this does not preclude its interaction with metalloenzymes, where it might act as a monodentate ligand or interact with the metal ion as part of a larger binding pocket. The biological activity of such compounds may, therefore, depend less on high-affinity extracellular metal sequestration and more on interactions with the active sites of specific enzymes.

The interaction of hydroxyquinoline derivatives with metal-dependent enzymes is a key aspect of their mechanism of action. For instance, derivatives of 4-hydroxyquinoline (B1666331) have been shown to inhibit enzymes through metal chelation within the active site. In a study of 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives, molecular docking revealed that the carboxylic and hydroxyl groups chelate the Mg²⁺ ion in the active site of HIV integrase, which is crucial for its inhibitory action.

Furthermore, studies on closely related 7-substituted 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit cellular respiration in Ehrlich ascites cells and to inhibit the enzyme malate dehydrogenase. nih.gov This suggests that the quinoline scaffold, even without the optimal 8-hydroxy configuration, can interfere with fundamental cellular processes and enzyme functions. The inhibition of malate dehydrogenase, a key enzyme in the citric acid cycle, directly impacts cellular energy production. nih.gov The activity of these compounds was found to be dependent on the physicochemical properties of the substituent at the 7-position, indicating that while the core scaffold provides the basic pharmacophore, specific substitutions are critical for tuning the biological effect. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the key molecular features that drive a specific biological response. allsubjectjournal.com

A foundational study in the field, conducted by Shah and Coats, analyzed a series of 15 7-substituted 4-hydroxyquinoline-3-carboxylic acids, which are structurally analogous to this compound. nih.gov The researchers aimed to correlate the inhibition of cellular respiration and a specific target enzyme, malate dehydrogenase, with various physicochemical parameters of the substituents at the 7-position. These parameters included Hansch's lipophilicity constant (π), Molar Refractivity (MR), and the Hammett electronic parameter (σp).

The analysis revealed distinct correlations for the two biological activities measured:

Inhibition of Ehrlich ascites cell respiration was found to be linearly related to the lipophilicity (π) of the 7-substituent. This suggests that the ability of the molecule to cross the cell membrane is a critical determinant of its whole-cell activity.

Inhibition of malate dehydrogenase was, in contrast, linearly related to the Molar Refractivity (MR) of the substituent. nih.gov A later analysis confirmed that this inhibition also correlates significantly with the van der Waals volume (Vw). nih.gov MR and Vw are steric parameters, indicating that the size and shape of the substituent at the 7-position are crucial for effective binding to the enzyme's active site. nih.govnih.gov

These findings underscore that different properties of a molecule can govern its activity at different biological levels (cellular vs. enzymatic).

Table 1: QSAR Correlation for 7-Substituted 4-Hydroxyquinoline-3-Carboxylic Acids

| Biological Activity | Key Physicochemical Parameter | Interpretation |

|---|---|---|

| Inhibition of Ascites Cell Respiration | Lipophilicity (π) | Activity is driven by the molecule's ability to penetrate cell membranes. |

| Inhibition of Malate Dehydrogenase | Molar Refractivity (MR) / van der Waals Volume (Vw) | Activity is dependent on the size and shape (steric factors) of the substituent for optimal enzyme binding. |

Data sourced from Shah and Coats (1977) and a subsequent analysis relating activity to van der Waals volume. nih.govnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. mdpi.com It relies on analyzing a series of molecules that bind to the target to derive a pharmacophore model or a QSAR equation. The principles of this approach are central to optimizing quinoline derivatives.

By establishing a robust QSAR model, such as those derived for quinazoline (B50416) analogs or other quinoline series, researchers can predict the biological activity of novel, unsynthesized compounds. mdpi.comnih.govnih.gov For example, 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the aligned molecules. mdpi.comnih.gov In a study on quinoline derivatives with anti-gastric cancer activity, CoMFA models showed that both steric and electrostatic fields were significant contributors to binding affinity. mdpi.com This information was then used to design new derivatives with modifications targeted at these specific regions to enhance inhibitory activity. mdpi.comnih.gov

For this compound, these principles suggest that modifications to the quinoline core could be guided by QSAR models. By synthesizing a small library of analogs with varying substituents and measuring their biological activity, a predictive model could be built to guide the design of more potent compounds, saving significant time and resources compared to traditional synthesis and screening approaches. nih.gov

Molecular Docking and Molecular Modeling Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. ijprajournal.com This method provides critical insights into binding modes, key interactions, and the potential affinity of a ligand for a target.

Docking studies on various quinoline derivatives have revealed common interaction patterns. For instance, in a study of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors, the most potent compounds exhibited strong hydrophobic interactions with residues like TRP229 and formed specific hydrogen bonds with residues such as LYS 101 within the enzyme's allosteric site. nih.gov Similarly, docking of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid into the influenza virus RNA polymerase active site showed key Pi-Pi stacking and salt bridge interactions. nih.gov

While a specific docking study for this compound is not prominently available, we can infer its likely binding behavior from studies on its analogs. Given the QSAR results for 7-substituted 4-hydroxyquinolines inhibiting malate dehydrogenase, a docking simulation would likely show the quinoline core situated within the enzyme's active site. nih.gov The 7-hydroxy group and the 4-carbonitrile group would be oriented to form specific hydrogen bonds or electrostatic interactions with amino acid residues. The steric limitations observed in the QSAR study would be visualized as a precisely shaped binding pocket that accommodates substituents of a certain size at the 7-position.

The table below presents docking results for various quinoline derivatives against different biological targets, illustrating the types of scores and interactions that are typically identified.

Table 2: Representative Molecular Docking Scores for Quinoline Derivatives Against Various Targets

| Derivative Class | Target Protein | PDB ID | Top Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Pyrimidine-Quinoline Analog | HIV Reverse Transcriptase | 4I2P | -10.67 | LYS 101, TRP 229 |

| 4-Aminoquinoline Benzamide | Influenza RNA Polymerase | 3CM8 | Not specified (Pi-Pi stacking shown) | Not specified |

| Tetrahydroquinoline Analog | Lysine-specific demethylase 1 (LSD1) | Not specified | > -7.8 (Template Score) | Not specified |

| Thiopyrano[2,3-b]quinoline | Anticancer Peptide (CB1a) | 2IGR | -6.1 | ILE-8, TRP-12, LYS-15 |

Data compiled from various molecular docking studies on quinoline derivatives. nih.govnih.govsemanticscholar.orgmdpi.com

These modeling techniques, from QSAR to molecular docking, provide a powerful, multi-faceted approach to understanding and predicting the biological activity of this compound and its derivatives, guiding the rational design of future therapeutic agents.

Protein-Ligand Interaction Analysis and Binding Site Characterization

Protein-ligand interaction (PLI) analysis is fundamental to understanding how a small molecule like this compound can modulate the function of a protein target. nih.gov This analysis involves identifying the specific amino acid residues that form the binding pocket and characterizing the nature of their interactions with the ligand. volkamerlab.org